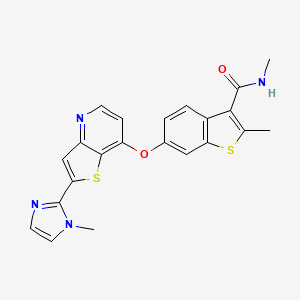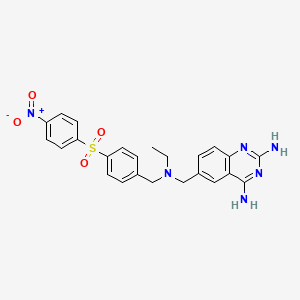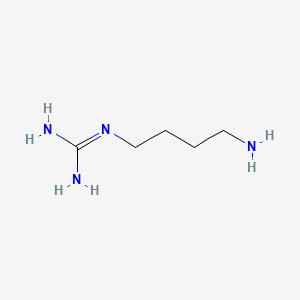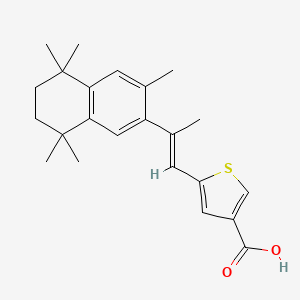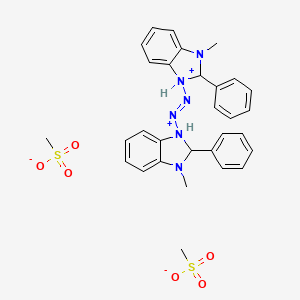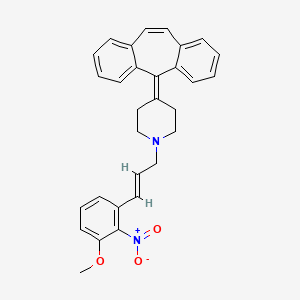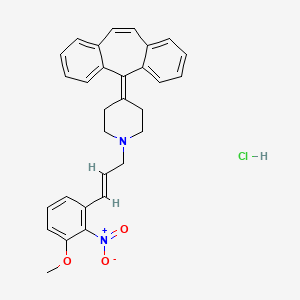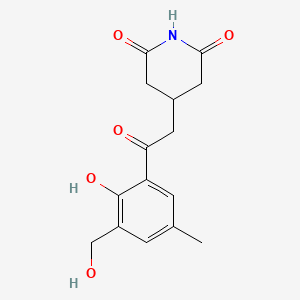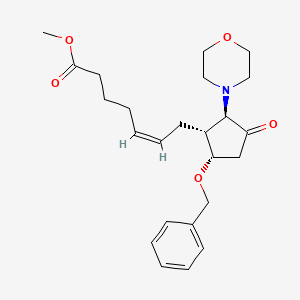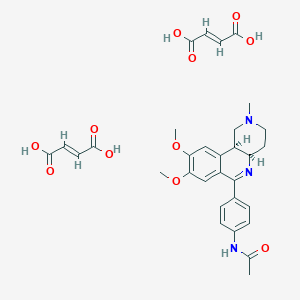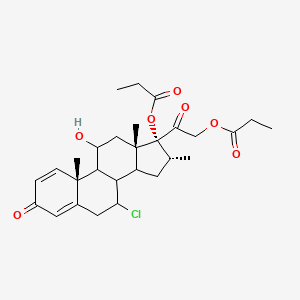
Alclometasone dipropionate
Descripción general
Descripción
Alclometasone dipropionate is a synthetic corticosteroid for topical dermatologic use. It possesses anti-inflammatory, antipruritic, and vasoconstrictive properties . It is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash .
Synthesis Analysis
The synthesis of Alclometasone dipropionate involves the presence of a chlorine atom in position 7α which increases the potency of its effect without increasing the incidence of local and systemic adverse effects .Molecular Structure Analysis
Alclometasone dipropionate has the molecular weight of 521.04 g/mol. It is a white to almost white crystalline powder, sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .Chemical Reactions Analysis
Alclometasone dipropionate has anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties . It also has a beneficial effect on skin hydration .Physical And Chemical Properties Analysis
Alclometasone dipropionate is a white to almost white crystalline powder, sparingly soluble in alcohol, acetone, ethyl acetate, and acetonitrile .Aplicaciones Científicas De Investigación
Dermatology: Treatment of Inflammatory Skin Disorders
Alclometasone dipropionate is extensively used in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is effective in treating corticosteroid-responsive dermatoses such as atopic dermatitis, contact dermatitis, psoriasis vulgaris, and lichen planus . Its ability to modulate the immune response makes it a valuable agent in managing these conditions.
Pharmacodynamics: Glucocorticoid Receptor Agonism
As a selective glucocorticoid receptor agonist, alclometasone dipropionate binds to the corticosteroid receptor, influencing gene expression related to inflammation. This action helps in understanding the drug’s efficacy and potential side effects, aiding in the development of new therapeutic agents .
Molecular Biology: Gene Expression Studies
Alclometasone dipropionate’s interaction with glucocorticoid response elements on DNA makes it a useful tool for studying gene regulation. Researchers can investigate the effects of glucocorticoids on gene expression, which is crucial for understanding various diseases and developing gene therapies .
Immunology: Immunosuppressive Effects
The compound’s immunosuppressive properties are leveraged in research to study the immune system’s response to various stimuli. It can help in exploring new treatments for autoimmune diseases and in understanding the mechanism of action of immunosuppressants .
Biochemistry: Inhibition of Inflammatory Mediators
Alclometasone dipropionate is thought to act by inducing lipocortins, which inhibit the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. This application is significant in biochemical research focused on inflammatory pathways .
Clinical Pharmacology: Topical Steroid Potency and Safety
The compound’s balance between potency and safety makes it an ideal subject for clinical pharmacology studies. Research on its atrophogenic potential and adverse effects contributes to the development of safer and more effective topical steroids .
Pediatric Dermatology: Safe Use in Children
Alclometasone dipropionate is approved for use in pediatric patients over one year of age. Its safety profile in children is an important area of research, providing insights into the treatment of pediatric dermatoses without significant systemic absorption .
Formulation Science: Cream and Ointment Preparations
The availability of alclometasone dipropionate in both cream and ointment forms allows for research into formulation science. Studies can compare the efficacy and skin penetration of different formulations, optimizing therapeutic outcomes .
Mecanismo De Acción
Target of Action
Alclometasone dipropionate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene transcription, leading to various downstream effects that contribute to the drug’s anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive properties .
Mode of Action
Alclometasone dipropionate acts as a selective glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, the drug-receptor complex migrates to the nucleus, where it binds to different glucocorticoid response elements on the DNA . This interaction enhances and represses various genes, especially those involved in inflammatory pathways .
Biochemical Pathways
The primary biochemical pathway affected by alclometasone dipropionate involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins inhibit the release of arachidonic acid, a precursor for the synthesis of eicosanoids such as prostaglandins, thromboxanes, and leukotrienes . By inhibiting this pathway, alclometasone dipropionate effectively reduces inflammation and other related symptoms .
Pharmacokinetics
The pharmacokinetic properties of alclometasone dipropionate are characterized by its topical administration and low systemic bioavailability . The drug is metabolized in the liver and its onset of action for conditions like eczema and psoriasis ranges from a few days to two weeks . These properties contribute to the drug’s effectiveness while minimizing systemic side effects .
Result of Action
The molecular and cellular effects of alclometasone dipropionate’s action include the reduction of inflammation, itching, and redness associated with various skin conditions . By inhibiting the release of pro-inflammatory mediators from leukocytes (e.g., cytokines, histamine, leukotrienes, serotonin), the drug helps to alleviate the symptoms of corticosteroid-responsive dermatoses .
Safety and Hazards
Alclometasone dipropionate should be used with care. It should not be used on the face, groin, or underarms, or for diaper rash, unless directed to do so by a doctor . Side effects may include stinging, burning, itching, irritation, dryness, or redness of the skin . Serious side effects may include stretch marks, skin thinning/discoloration, acne, extreme/unwanted hair growth, small red bumps on the skin (folliculitis), and skin infections .
Propiedades
IUPAC Name |
[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCCTTVDRAMEH-DUUJBDRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045535 | |
| Record name | Alclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alclometasone dipropionate | |
CAS RN |
66734-13-2 | |
| Record name | Alclometasone dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclometasone dipropionate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCLOMETASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




